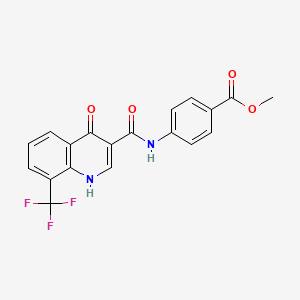

4-(4-羟基-8-(三氟甲基)喹啉-3-甲酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a hydroxy group in the compound suggests that it may have unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedlander synthesis, which is a condensation reaction between 2-aminobenzaldehyde and a ketone or keto acid. For instance, the synthesis of N-methylquindoline carboxamides was achieved by Friedlander condensation between methyl 2-amino-3-formyl benzoate and 3-acetoxy-1-acetylindoles, followed by exhaustive methylation with methyl iodide . Similarly, the synthesis of quinoline-8-yl-4-((4-n-alkoxy benzylidene)amino) benzoate derivatives involved characterisation by spectroscopic techniques and confirmed the structure of the compounds .

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored by substituting different functional groups at various positions on the quinoline ring. For example, the synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid resulted in helical structures characterized by single crystal X-ray diffraction and NMR . The introduction of substituents can significantly affect the molecular conformation and stability of these compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including N-methylation, amination, and coupling reactions. The N-methylation of quinoline-2-carboxamide derivatives was performed using [11C]methyl iodide or [11C]methyl triflate, which are important for the synthesis of radioligands . The coupling reactions are also crucial for creating more complex quinoline-based structures, as seen in the synthesis of quinoline amino acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of quinoline-8-yl-4-((4-n-alkoxy benzylidene)amino) benzoate derivatives were studied using polarizing optical light microscopy and differential scanning calorimetry, revealing liquid crystalline properties . The introduction of specific substituents can enhance the cytotoxic potency of these compounds, as seen in the case of substituted indeno[1,2-b]quinoline-6-carboxamides .

科学研究应用

放射性配体开发

4-(4-羟基-8-(三氟甲基)喹啉-3-甲酰氨基)苯甲酸甲酯及其衍生物已被探索其作为正电子发射断层扫描 (PET) 成像中放射性配体的潜力。具体来说,新型喹啉-2-甲酰胺衍生物已用碳-11 标记,以评估体内外周苯二氮卓受体 (PBR),显示出对各种器官中 PBR 的高特异性结合,并提示有望使用 PET 进行 PBR 成像 (Matarrese 等人,2001)。

抗菌活性

与 4-(4-羟基-8-(三氟甲基)喹啉-3-甲酰氨基)苯甲酸甲酯相关的化合物,例如光学纯 α-氨基酸官能化的 7-三氟甲基取代喹诺酮衍生物,已被合成并证明对革兰氏阳性菌和革兰氏阴性菌菌株具有抗菌活性,表明它们在开发新型抗菌剂中的潜力 (Lingaiah 等人,2012)。

抗菌剂

4-(4-羟基-8-(三氟甲基)喹啉-3-甲酰氨基)苯甲酸甲酯的衍生物已被合成并测试其抗菌活性。例如,由 4-肼基-8-(三氟甲基)喹啉反应设计的新型吡唑并[3,4-d]嘧啶衍生物显示出显着的抗菌和抗真菌活性,突出了它们作为抗菌剂的潜力 (Holla 等人,2006)。

结构研究

对相关化合物的结构和光谱的研究,例如交叉共轭和伪交叉共轭喹啉鎓-乙炔基-苯甲酸盐介晶共振甜菜碱,提供了对其化学和光谱行为的见解。这些研究有助于更深入地了解它们的结构特性和在各个领域的潜在应用 (Batsyts 等人,2018)。

细胞毒活性

喹啉衍生物已被探索其对癌细胞的细胞毒活性。例如,一系列单体和二聚体 N-甲基喹啶甲酰胺对几种癌细胞系表现出有效的细胞毒性,表明它们在癌症治疗中的潜在效用 (Chen 等人,2002)。

安全和危害

属性

IUPAC Name |

methyl 4-[[4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O4/c1-28-18(27)10-5-7-11(8-6-10)24-17(26)13-9-23-15-12(16(13)25)3-2-4-14(15)19(20,21)22/h2-9H,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQSOGAEQVJXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)